S-Methyl methanethiosulfonate (MMTS, CAS 2949-92-0) is a low-molecular-weight (126.2 g/mol), uncharged electrophilic reagent widely procured for the highly specific, reversible covalent modification of sulfhydryl groups . Unlike standard alkylating agents, MMTS reacts with free thiols to form a compact, neutral S-methyl disulfide linkage (-S-S-CH3) that adds minimal steric bulk. Its primary industrial and laboratory value lies in its ability to rapidly quench reactive cysteines and preserve native thiol-disulfide states during cell lysis or sample preparation, while allowing complete downstream unmasking via reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) [1].
Substituting MMTS with generic thiol blockers like N-ethylmaleimide (NEM) or iodoacetamide (IAM) fundamentally alters downstream assay capabilities, as these alternatives form irreversible thioether or succinimide bonds that permanently destroy the native thiol, precluding reversible labeling workflows such as the biotin-switch assay[1]. Conversely, substituting MMTS with other in-class methanethiosulfonates like MTSET or MTSES compromises spatial targeting; these charged analogs are strictly membrane-impermeable and cannot access intracellular cysteines or buried hydrophobic pockets within transmembrane domains [2]. Procurement decisions must therefore treat MMTS as a non-interchangeable reagent when both membrane permeability and absolute reversibility are required for processability and reproducibility.
MMTS forms a mixed disulfide bond with cysteine residues that can be fully reversed. Quantitative Raman spectroscopy and mass spectrometry confirm that treatment with reducing agents like DTT or TCEP yields a 100% recovery of the free thiol. In direct contrast, standard alkylating agents such as NEM and IAM form irreversible covalent linkages that cannot be cleanly reduced back to the native state [1].
| Evidence Dimension | Recovery of free thiols post-reduction |
| Target Compound Data | 100% recovery of free thiols via DTT/TCEP reduction |
| Comparator Or Baseline | NEM and IAM (0% recovery of native thiols due to irreversible thioether/succinimide formation) |
| Quantified Difference | Absolute reversibility (100%) vs. complete irreversibility (0%) |
| Conditions | Standard protein thiol blocking followed by excess DTT/TCEP treatment |
Essential for multi-step proteomic workflows, such as S-nitrosylation profiling, where thiols must be temporarily protected and later unmasked for tagging.
Due to its neutral charge and small molecular footprint, MMTS freely permeates lipid bilayers to modify intracellular and buried transmembrane cysteines. Comparative topological studies demonstrate that while MMTS successfully modifies buried residues (e.g., Cys222 in transmembrane domain 6 of nucleoside transporters), charged in-class alternatives like MTSET (cationic) and MTSES (anionic) are strictly excluded from these hydrophobic environments and remain confined to the extracellular space [1].
| Evidence Dimension | Cellular membrane permeability and buried cysteine access |
| Target Compound Data | Membrane-permeable; successfully modifies buried intracellular/transmembrane cysteines |
| Comparator Or Baseline | MTSET and MTSES (Membrane-impermeable; restricted to extracellular/surface thiols) |
| Quantified Difference | Binary access difference (permeable vs. impermeable) based on charge state |
| Conditions | Intact cell perfusion and transmembrane protein topology mapping (e.g., NBMPR binding assays) |
Allows researchers to map intracellular protein topologies and trap in vivo redox states without the artifact-inducing step of cell lysis.
Beyond free thiols, MMTS exhibits superior reactivity with transient protein sulfenic acids (-SOH). In comparative screens using a 30 μM AhpC-SOH model, MMTS achieved a 100% trapping yield (complete -SOH consumption) within 3 hours. Furthermore, the resulting MMTS-SOR adducts were fully (100%) reduced back to thiols by DTT or TCEP. In contrast, NEM achieved an 89% yield with only ~87% reversibility, while IAM adducts were highly resistant to reduction, yielding only 40-50% recovery [1].
| Evidence Dimension | Sulfenic acid (-SOH) trapping yield and subsequent adduct reversibility |
| Target Compound Data | 100% trapping yield; 100% adduct reduction to free thiol |
| Comparator Or Baseline | NEM (89% yield; ~87% reduction) and IAM (<89% yield; 40-50% reduction) |
| Quantified Difference | 11% higher trapping yield and 13-60% higher reversibility compared to standard blockers |
| Conditions | 30 μM AhpC-SOH model reacted with 2 mM blocking agent for 3 hours, followed by DTT/TCEP reduction |
Provides a highly efficient, fully reversible mechanism for capturing and analyzing transient oxidative intermediates in redox signaling pathways.
Because MMTS provides 100% reversible thiol blockade, it is the premier choice for the initial quenching step in biotin-switch assays. It effectively masks all free thiols during lysis, preventing artifactual oxidation, and is subsequently cleanly removed by ascorbate or DTT to allow specific labeling of previously oxidized or nitrosylated cysteines [1].
Leveraging its membrane permeability, MMTS is utilized to rapidly permeate intact cells and freeze the native redox state of intracellular proteins prior to lysis. This avoids the false-positive disulfide bond formation commonly associated with lysis-induced oxidation, a critical advantage over impermeable reagents like MTSET [2].
The differential permeability of MMTS compared to MTSET and MTSES makes it an essential tool in the substituted-cysteine accessibility method (SCAM). By comparing the labeling profiles of permeable MMTS versus impermeable MTS analogs, researchers can definitively map which protein residues are exposed to the extracellular space versus buried within the lipid bilayer [3].
Irritant